2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane
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Overview
Description
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a 1,3,2-dioxaborolane ring and a prop-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a propargyl alcohol derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a terminal alkyne reacts with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The boron atom can participate in substitution reactions, forming new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Alkenes or alkanes.
Substitution: Various boron-containing derivatives.
Scientific Research Applications
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich sites, facilitating reactions such as cross-coupling and addition. The prop-1-yn-1-yl group provides additional reactivity, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-yn-1-yl)-1,3,2-dioxaborolane
- 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborinane
- 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane derivatives
Uniqueness
This compound is unique due to its specific combination of a boron-containing ring and a prop-1-yn-1-yl group. This structure imparts distinct reactivity and stability, making it valuable for various chemical transformations and applications .
Properties
CAS No. |
676145-33-8 |
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Molecular Formula |
C5H7BO2 |
Molecular Weight |
109.92 g/mol |
IUPAC Name |
2-prop-1-ynyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C5H7BO2/c1-2-3-6-7-4-5-8-6/h4-5H2,1H3 |
InChI Key |
JNBGLHYAKSJDMQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C#CC |
Origin of Product |
United States |
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